

Application Notes: N3-tetrahydrofurfuryluridine and RNA Structure Probing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N3-[(Tetrahydro-2-furanyl)methyl]uridine

Cat. No.: B12386950

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To the Researcher: Our comprehensive search of scientific literature and chemical databases did not yield any evidence of N3-tetrahydrofurfuryluridine being used as a molecular probe for RNA structure analysis or any other biological application. It is commercially available as a modified nucleoside derivative, but its function as a molecular probe is not documented.

However, we understand your interest may lie in the broader field of RNA structure analysis using molecular probes. In this context, we have prepared detailed application notes and protocols for a state-of-the-art technique: Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP). This method utilizes well-characterized molecular probes to elucidate RNA secondary structure with high precision.

Application Notes: RNA Structure Determination using SHAPE-MaP

Introduction

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) is a powerful chemical probing technique used to determine the secondary structure of RNA molecules at single-nucleotide resolution. When coupled with Mutational Profiling (MaP), the SHAPE-MaP method allows for high-throughput analysis of RNA structure both in vitro and in vivo. The fundamental principle of SHAPE is the use of electrophilic reagents that preferentially acylate the 2'-hydroxyl group of the ribose sugar in conformationally flexible nucleotides. These flexible regions

typically correspond to single-stranded or dynamic regions of the RNA, while nucleotides constrained by base-pairing or protein binding are less reactive. The sites of modification are then identified during reverse transcription, where the adducted nucleotides cause the reverse transcriptase to misincorporate a different nucleotide, thus creating a "mutation" in the resulting cDNA. Deep sequencing of this cDNA library reveals the sites and frequency of these mutations, providing a quantitative measure of nucleotide flexibility and, by inference, the RNA's secondary structure.

Mechanism of Action

SHAPE reagents are small, electrophilic molecules that react with the 2'-hydroxyl group of RNA. This reaction is sensitive to the local nucleotide dynamics. In structured regions, such as helices, the 2'-hydroxyl group is constrained and less accessible to the SHAPE reagent. Conversely, in unstructured regions, the nucleotide is more flexible, and the 2'-hydroxyl group is more readily acylated. This differential reactivity is the basis for SHAPE-based structure probing. In the subsequent mutational profiling step, a reverse transcriptase is used under conditions that promote the misreading of these acylated bases, leading to the incorporation of a non-complementary nucleotide in the synthesized cDNA strand.

Commonly Used SHAPE Reagents

Several SHAPE reagents have been developed, each with distinct properties regarding reactivity, cell permeability, and half-life. The choice of reagent depends on the specific application, such as in vitro RNA structure analysis versus probing RNA structure within living cells.

SHAPE Reagent	Common Abbreviation	Key Characteristics
N-methylisatoic anhydride	NMIA	A widely used, classic SHAPE reagent. Suitable for in vitro studies. [1]
1-methyl-7-nitroisatoic anhydride	1M7	Highly reactive with a short half-life, making it suitable for capturing transient RNA structures in vitro. [1]
1-methyl-6-nitroisatoic anhydride	1M6	Similar to 1M7, with high reactivity and versatility for in vitro assays. [1]
2-methylnicotinic acid imidazolide	NAI	A cell-permeable SHAPE reagent, widely used for in vivo RNA structure probing in a variety of organisms. [1]
2-aminopyridine-3-carboxylic acid imidazolide	2A3	A novel, highly efficient cell-permeable SHAPE reagent that shows significant improvements in performance for in vivo studies, particularly in bacteria, compared to NAI. [2]
5-nitroisatoic anhydride	5NIA	A more recently developed reagent evaluated for in-cell SHAPE experiments. [1]

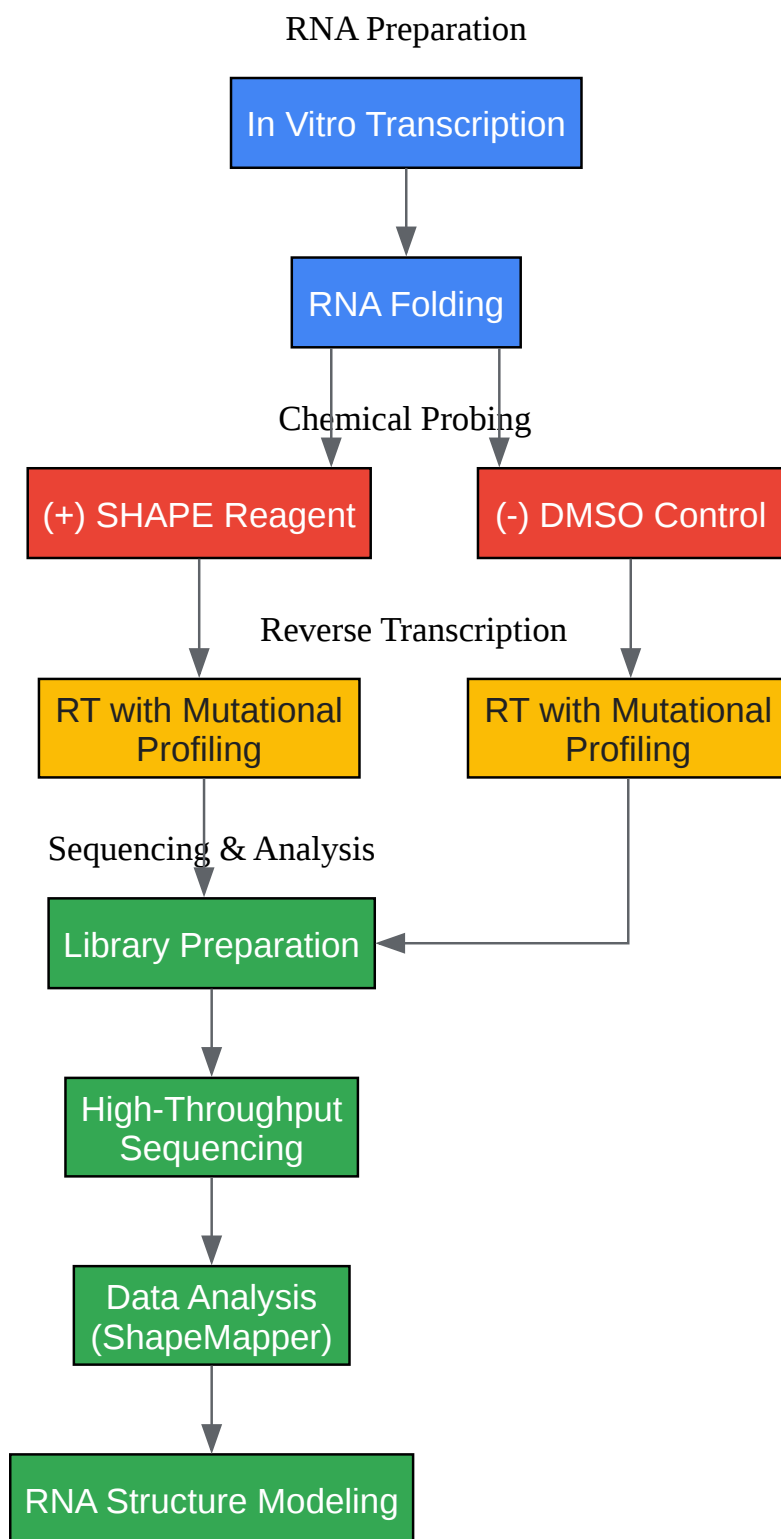
Experimental Protocols

Protocol 1: In Vitro SHAPE-MaP of a Target RNA

This protocol outlines the general steps for performing SHAPE-MaP on an in vitro transcribed RNA.

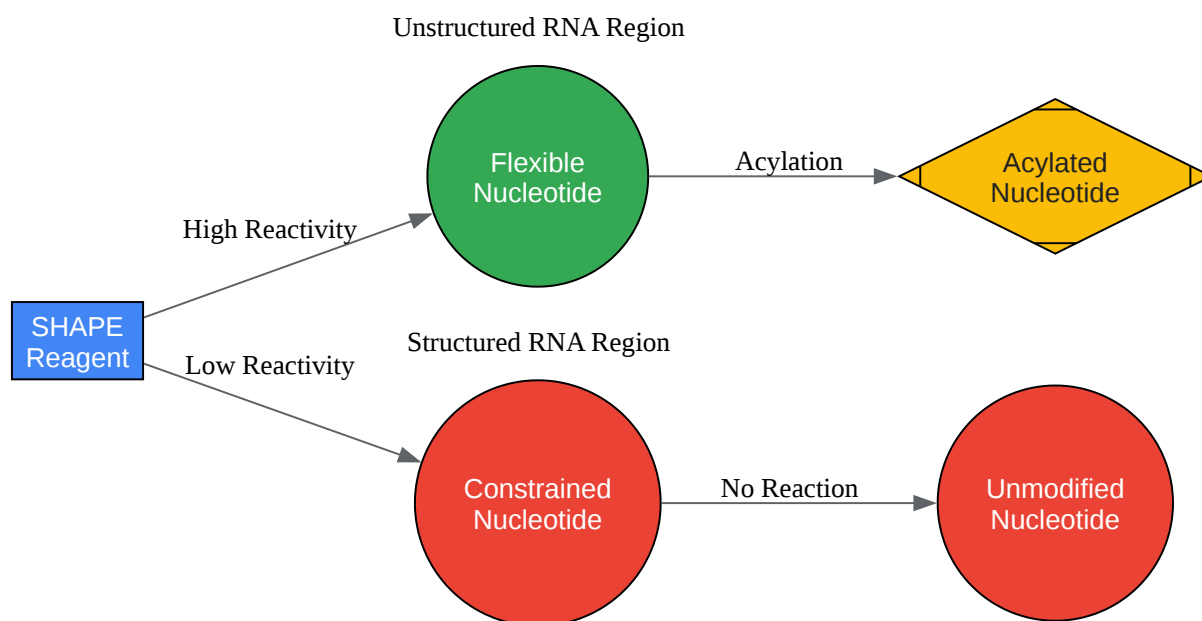
1. RNA Preparation and Folding a. Synthesize the RNA of interest using in vitro transcription from a DNA template. b. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable column-based method. c. Resuspend the purified RNA in RNase-free water. d. To fold the RNA, dilute it to the desired concentration in a folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl₂). e. Heat the RNA solution at 95°C for 3 minutes, then cool to room temperature over 20-30 minutes to allow for proper folding.
2. SHAPE Modification a. Prepare two reactions for each RNA: a (+) probe reaction and a (-) probe (DMSO control) reaction. b. For the (+) probe reaction, add the SHAPE reagent (e.g., 1M7 or NAI dissolved in anhydrous DMSO) to the folded RNA to a final concentration of 1-10 mM. c. For the (-) probe reaction, add an equivalent volume of anhydrous DMSO. d. Incubate the reactions at 37°C for a time appropriate for the chosen reagent's half-life (e.g., a few minutes for 1M7). e. Quench the reaction by adding a scavenger (e.g., DTT or BME) and purify the RNA immediately using ethanol precipitation or a spin column.
3. Reverse Transcription with Mutational Profiling a. Anneal a gene-specific primer to the modified RNA by heating to 65°C for 5 minutes and then cooling on ice. b. Prepare a reverse transcription master mix containing a reverse transcriptase that facilitates misincorporation at adducted sites (e.g., a modified MarathonRT), dNTPs, and MnCl₂ (which enhances the mutation rate). c. Initiate reverse transcription and incubate at 42°C for 1-2 hours. d. Degrade the RNA template using NaOH or RNase H. e. Purify the resulting cDNA.
4. Library Preparation and Sequencing a. Ligate sequencing adapters to the 3' end of the cDNA. b. Perform PCR amplification to add the full sequencing adapters and barcodes. c. Purify the PCR product and quantify the library. d. Pool the libraries and perform high-throughput sequencing on an appropriate platform.
5. Data Analysis a. Process the raw sequencing reads to remove adapters and low-quality reads. b. Align the reads to the reference sequence of the target RNA. c. Use specialized software (e.g., ShapeMapper) to calculate the mutation rate at each nucleotide position for both the (+) probe and (-) probe samples. d. Subtract the background mutation rate from the (-) probe sample to obtain the SHAPE reactivity for each nucleotide. e. Use the SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a final, experimentally-validated structural model.

Visualizations



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Caption: Workflow for SHAPE-MaP based RNA structure determination.



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References

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- 2. A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes: N3-tetrahydrofurfuryluridine and RNA Structure Probing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386950#n3-tetrahydrofurfuryluridine-as-a-molecular-probe]

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